A Comprehensive Technical Guide to 3,4-Dimethoxythiophene
A Comprehensive Technical Guide to 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dimethoxythiophene (DMOT), a key intermediate in the synthesis of advanced organic electronic materials. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, particularly as a precursor to conductive polymers.
Core Properties and Identification
3,4-Dimethoxythiophene, identified by the CAS Number 51792-34-8 , is an organic heterocyclic compound.[1] Structurally, it consists of a five-membered thiophene (B33073) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions.[1] These methoxy groups enhance the molecule's polarity and solubility in organic solvents compared to its parent compound, thiophene.[1][2]
The key physicochemical properties of 3,4-Dimethoxythiophene are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 51792-34-8 | [1][3][4][5][6] |
| Molecular Formula | C₆H₈O₂S | [1][2][3][7] |
| Molecular Weight | 144.19 g/mol | [2][3][7][8] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2][3][4] |
| Boiling Point | 100-102 °C at 10-11 mmHg | [3][4][5][7][9] |
| Melting Point | -20 °C | [3][4] |
| Density | 1.209 g/mL at 25 °C | [2][3][4][5][9] |
| Refractive Index (n20/D) | 1.5409 | [2][4][7][9] |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | [3][7][9][10] |
| Solubility | Miscible with organic solvents; slightly miscible with water. | [1][4][7] |
| Storage Temperature | -20 °C | [2][3][7][9] |
| Identifier | Value | Citations |
| IUPAC Name | 3,4-dimethoxythiophene | [3] |
| Synonyms | DMOT, Thiophene, 3,4-Dimethoxy- | [2][3][7] |
| Canonical SMILES | COc1cscc1OC | [3][5][9] |
| InChI Key | ZUDCKLVMBAXBIF-UHFFFAOYSA-N | [1][3][5][9] |
Synthesis and Experimental Protocols
3,4-Dimethoxythiophene can be synthesized through various routes. A common and well-documented laboratory-scale method involves the methoxylation of 3,4-dibromothiophene (B32776).[4][11] Another reported synthesis is the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[3][4]
This protocol describes the synthesis of 3,4-Dimethoxythiophene from 3,4-dibromothiophene using sodium methoxide (B1231860) with a cuprous bromide catalyst.[4][11]
Materials:
-
3,4-Dibromothiophene (15 g)
-
Sodium methoxide (21 g)
-
Methanol (B129727) (72 g initially, with a portion later removed)
-
Cuprous bromide (0.83 g)
-
Magnesium sulfate
-
Water
-
Argon (for inert atmosphere)
Equipment:
-
100 mL four-necked flask
-
Stirrer
-
Reflux condenser
-
Distillation apparatus
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask. Stir the mixture until the sodium methoxide is completely dissolved.[4][11]
-
Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.[4][11]
-
Substrate Addition: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture. The solution will gradually change color from colorless to a transparent black.[4][11]
-
Solvent Removal: After the addition is complete, remove 50 g of methanol via distillation. This increases the concentration of sodium methoxide in the remaining solvent.[4]
-
Reflux: Heat the reaction mixture to 97 °C and maintain it at reflux for 5 hours. Monitor the reaction's progress using gas chromatography to confirm the consumption of 3,4-dibromothiophene.[4][11]
-
Work-up: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product with toluene.[4][11]
-
Purification: Wash the toluene layer with water and then dry it over magnesium sulfate. Filter to remove the desiccant.[4][11]
-
Isolation: Concentrate the toluene layer using a rotary evaporator. Purify the resulting crude product by vacuum distillation to yield 3,4-dimethoxythiophene.[4][11] A yield of 7.28 g (81.5%) has been reported for this method.[4][11]
Core Applications and Reactions
3,4-Dimethoxythiophene is primarily valued as a monomer and a precursor for organic electronic materials.[3][4] Its thiophene core provides a π-conjugated system, which is fundamental for creating conductive polymers.[2][3]
A major application of DMOT is its role as a precursor in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT).[3][12][13] EDOT is the monomer used to produce poly(3,4-ethylenedioxythiophene), better known as PEDOT, a widely used transparent conductive polymer.[3][12] The conversion from DMOT to EDOT is achieved through a trans-etherification reaction.[3][13] Subsequently, EDOT can be polymerized to form PEDOT, which is often used in combination with a polyelectrolyte like polystyrene sulfonate (PSS) for applications in antistatic coatings, OLEDs, and organic solar cells.[2][3]
While 3,4-dimethoxythiophene itself is not an active pharmaceutical ingredient, the broader class of thiophene derivatives represents a "privileged pharmacophore" in medicinal chemistry.[14] Thiophene rings are present in numerous FDA-approved drugs, including treatments for cardiovascular diseases, neurological disorders, and cancer.[14] The aromatic and lipophilic nature of the thiophene ring can enhance membrane permeability and receptor interactions.[14][15] Therefore, DMOT serves as a versatile building block for synthesizing more complex thiophene-based molecules that may be investigated as potential drug candidates.[1][4] For instance, it has been used as a starting material in the synthesis of porphyrin dyads to study photoinduced energy transfer, a process relevant to photodynamic therapy research.[3][4]
Safety and Handling
3,4-Dimethoxythiophene is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][10][16]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell).[9][10][17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, should be worn.[9][16][17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17] The recommended storage temperature is -20 °C.[2][3][9] It should be handled under an inert gas.[17]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angenechemical.com [angenechemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. SDS of 3,4-Dimethoxythiophene, Safety Data Sheets, CAS 51792-34-8 - chemBlink [ww.chemblink.com]
